N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(12-4-2-1-3-5-12)17-13-6-11-22-14(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVYZLUEUUJBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Applications
Synthetic Building Block
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide serves as a versatile building block in organic synthesis. The compound's structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It can be utilized to create more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Description |
|---|---|
| Amidation | Reaction with carboxylic acids to form amides. |
| Coupling Reactions | Involves reactions with thiophenes or other aromatic compounds. |
| Functionalization | Introduction of various functional groups to modify properties. |
Biological Applications
Pharmacological Potential
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer research .
Case Study: Antitubercular Activity
A study identified morpholino-thiophene analogues, including derivatives of this compound, which exhibited significant antitubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be 0.72 ± 0.30 µM, indicating good potency .
Table 2: Biological Activity Metrics
| Compound | MIC (µM) | Cytotoxicity (VERO/HepG2) | Selectivity Index |
|---|---|---|---|
| This compound | 0.72 | Low | High |
Medical Applications
CNS Drug Development
Morpholine derivatives are recognized for their role in central nervous system (CNS) drug discovery due to their favorable lipophilic-hydrophilic balance. This compound may enhance the pharmacokinetic properties of drug candidates targeting CNS-related disorders .
Case Study: Histamine H3 Receptor Modulation
Research indicates that morpholine-containing compounds can modulate histamine H3 receptors, which are implicated in various CNS disorders such as schizophrenia and obesity. This compound could potentially improve drug efficacy and safety profiles by enhancing brain permeability .
Industrial Applications
Material Science
In industrial applications, this compound may be explored for the development of advanced materials such as coatings and polymers due to its unique chemical properties. The presence of the morpholine group can impart desirable traits such as hydrophobicity and chemical stability.
Mechanism of Action
The mechanism of action of N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamides with Thiophen Substituents
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ():
- Structure : Contains a thiophen-3-yl group linked to benzamide via an ethoxyethyl chain with a bromo substituent.
- Synthesis : Prepared via alkylation of 4-(thiophen-3-yl)benzamide with 2-bromoethyl ether, yielding 63% after purification .
- Key Differences : Lacks the morpholine-4-carbonyl group but includes a bromoethoxy chain, which may influence reactivity (e.g., susceptibility to nucleophilic substitution).
N-[2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl]-4-(thiophen-3-yl)benzamide ():
- Structure : Features a piperazine ring and thiophen-3-yl group.
- Synthesis : Derived from the bromoethoxy analog via substitution with 1-(2-chlorophenyl)piperazine (48% yield) .
- Comparison : The piperazine substituent may enhance receptor binding (e.g., sigma receptors) compared to morpholine, but morpholine’s lower basicity could improve blood-brain barrier penetration .
Benzamides with Aliphatic Heterocycles
- Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) (): Structure: Contains a piperidinylethyl group and iodinated benzamide core. Bioactivity: High affinity for sigma receptors (Kd = 5.80 nM for ³H-pentazocine binding in DU-145 prostate cells) and tumor-selective uptake in xenograft models .
Benzamides with Sulfonyl and Triazole Groups ():
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: Structure: Triazole-thione derivatives with sulfonylphenyl groups. Properties: Exhibit tautomerism (thione vs. thiol forms), confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
Physicochemical and Pharmacological Comparisons
Table 2: Pharmacological Potential
Biological Activity
N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide is a compound that has garnered attention in various scientific studies due to its potential biological activities. This compound features a unique structural configuration that combines elements of morpholine, thiophene, and benzamide, making it a subject of interest for pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that it could influence pathways involved in cell signaling and metabolic processes.
Antitumor Activity
Recent research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on benzamide derivatives have shown their potential as inhibitors of histone deacetylase (HDAC), which plays a crucial role in cancer progression. Inhibition of HDAC can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Case Study: HDAC Inhibition
- Compound: this compound
- Target: Histone deacetylase
- Effect: Induction of apoptosis in cancer cells
- Mechanism: Reactivation of tumor suppressor genes
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 0.20 µg/mL against resistant strains, indicating potent antimicrobial efficacy .
Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| N-[2-(morpholine-4-carbonyl)... | MRSA | 0.20 | Antimicrobial |
| Related Benzamide Derivative | S. aureus | 1.56 | Antimicrobial |
| Other Benzamide Derivative | B. cereus | 3.12 | Antimicrobial |
Synthesis and Evaluation
The synthesis of this compound involves several steps, including the formation of the morpholine and thiophene rings followed by the coupling with a benzamide moiety. This synthetic approach allows for the modification of functional groups to enhance biological activity.
Pharmacological Studies
Pharmacological evaluations have shown promising results regarding the compound's efficacy in various in vitro and in vivo models. For example, studies have demonstrated that the compound can effectively inhibit cell proliferation in tumor cell lines, suggesting its potential as an anticancer agent.
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanism of action will be crucial for advancing this compound toward clinical applications.
Q & A
Q. How is the compound’s stability under varying pH and temperature conditions quantified?
- Answer :
- Forced degradation studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 24–72 hours.
- Analytical tools : Monitor degradation via UPLC-PDA and identify byproducts using high-resolution MS.
- Kinetic modeling : Calculate t1/2 (half-life) using first-order decay models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
